3,4-Dihydro-1H-azepin-2(7H)-one
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Overview
Description
3,4-Dihydro-1H-azepin-2(7H)-one: is a heterocyclic organic compound that features a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-azepin-2(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by cyclization to form the azepinone ring. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-1H-azepin-2(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield saturated derivatives.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Saturated azepinone derivatives.
Substitution: Various substituted azepinone compounds depending on the reagents used.
Scientific Research Applications
3,4-Dihydro-1H-azepin-2(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-azepin-2(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that are crucial for its effects.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Another heterocyclic compound with a similar ring structure but containing an oxygen atom instead of nitrogen.
1,4-Dihydro-1H-azepine: A related compound with a different degree of saturation in the ring.
Uniqueness: 3,4-Dihydro-1H-azepin-2(7H)-one is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
24517-66-6 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
1,2,5,6-tetrahydroazepin-7-one |
InChI |
InChI=1S/C6H9NO/c8-6-4-2-1-3-5-7-6/h1,3H,2,4-5H2,(H,7,8) |
InChI Key |
DGPWWGHZMIOYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NCC=C1 |
Origin of Product |
United States |
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